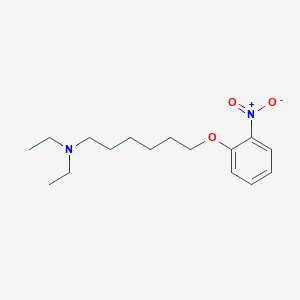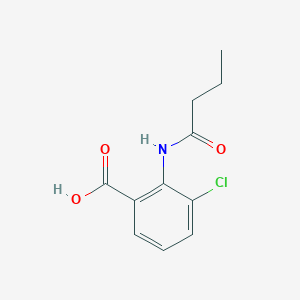![molecular formula C18H19ClO4 B5229207 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5229207.png)
4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde, also known as CMPOB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine and materials science.
Mechanism of Action
The exact mechanism of action of 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde is not fully understood, but studies have suggested that it may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation and survival. For example, 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to inhibit the activity of protein kinase C, an enzyme that plays a key role in cell signaling and regulation. Additionally, 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to induce apoptosis, or programmed cell death, in cancer cells, indicating that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects:
Studies have shown that 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde can have various biochemical and physiological effects, depending on the specific biological system being studied. For example, 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating that it may have potential as an anti-cancer agent. Additionally, 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to have anti-inflammatory and analgesic effects in animal models, suggesting that it may have potential as a therapeutic agent for pain and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde in lab experiments is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to have a wide range of potential applications, making it a versatile compound for studying various biological systems. However, one limitation of using 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde in lab experiments is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several potential future directions for research on 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde. One area of interest is the development of 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde-based polymers with unique properties, such as biodegradability or self-healing capabilities. Another area of interest is the further investigation of 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde's potential as an anti-cancer agent, including studies on its mechanism of action and its efficacy in animal models. Additionally, research could be conducted on the potential use of 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde as a therapeutic agent for pain and inflammation, including studies on its safety and efficacy in animal models.
Synthesis Methods
The synthesis of 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde involves several steps, starting with the reaction of 2-chloro-5-methylphenol with propylene oxide to form 3-(2-chloro-5-methylphenoxy)propanol. This intermediate is then reacted with 3-methoxybenzaldehyde in the presence of a catalyst to yield 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde. The purity and yield of the final product can be improved by using various purification techniques, such as recrystallization and column chromatography.
Scientific Research Applications
4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been studied for its potential use in various fields, including materials science, drug discovery, and cancer research. In materials science, 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been used as a building block for the synthesis of novel polymers with unique properties. In drug discovery, 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been investigated as a potential lead compound for the development of new drugs that target specific biological pathways. In cancer research, 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to have anti-tumor activity in vitro and in vivo, suggesting that it may be a promising candidate for further development as an anti-cancer agent.
properties
IUPAC Name |
4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO4/c1-13-4-6-15(19)17(10-13)23-9-3-8-22-16-7-5-14(12-20)11-18(16)21-2/h4-7,10-12H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVAHYLWRSOAMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCCOC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6493900 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(2,5-dimethoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B5229125.png)

![4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5229144.png)

![N-(4-bromophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B5229157.png)
![4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5229170.png)
![N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B5229171.png)
![N-(2-methoxyphenyl)-5-methyl-7-{4-[(4-methylbenzyl)oxy]phenyl}-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5229183.png)
![3-chloro-N-cyclopentyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5229186.png)

![N-(2,5-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5229215.png)

![4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5229242.png)
![[1-({1-[3-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B5229243.png)